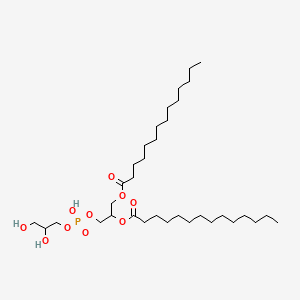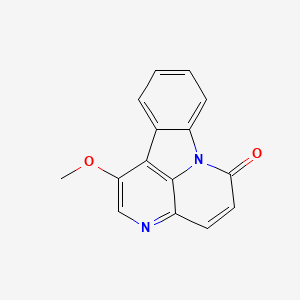
1-Methoxycanthinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxycanthinone is an indole alkaloid that is the 1-methoxy derivative of canthinone. Isolated from Ailanthus altissima and Leitneria floridana, it exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is an indole alkaloid, an organic heterotetracyclic compound and an aromatic ether. It derives from a canthin-6-one.
Applications De Recherche Scientifique
Pharmacokinetics and Bioavailability
1-Methoxycanthinone, as part of the canthinone alkaloids, has shown significant pharmacological activities. A study focused on another canthinone alkaloid, 5-Hydroxy-4-methoxycanthin-6-one, isolated from Picrasma quassioides, provides insight into the pharmacokinetics and bioavailability of these compounds. The study developed a method for determining the concentration of this alkaloid in rat plasma, which is essential for understanding its pharmacological profile (Li, Ying, Lin, & Zhang, 2020).
Total Synthesis
Research has been conducted on the total synthesis of 1-methoxycanthin-6-one, highlighting the scientific interest in synthesizing these compounds for further study and potential application. One study achieved a one-pot conversion from β-carboline-1-carbaldehyde to the canthin-6-one skeleton, which is a crucial step in synthesizing 1-methoxycanthinone derivatives (Suzuki et al., 2004).
Seasonal Variation in Canthinone Content
Understanding the optimal seasonal point for harvesting plants containing canthinones, such as 1-methoxycanthinone, is vital for research and application. A study on Zanthoxylum chiloperone leaves, a source of 5-methoxycanthin-6-one, analyzed the seasonal variation in canthinone content to optimize harvesting time (Cebrián-Torrejón et al., 2015).
Apoptosis Induction in Cancer Cells
1-Methoxycanthin-6-one has been studied for its potential in inducing apoptosis in various cancer cell lines, suggesting its application in cancer research. This compound, isolated from Ailanthus altissima Swingle, showed significant activity in inducing cell death in leukemia, thyroid carcinoma, and hepatocellular carcinoma cell lines (Ammirante et al., 2006).
Solution Structures in Organic Chemistry
A study on 1-methoxyallenyllithium, although not directly related to 1-methoxycanthinone, provides insights into the solution structures of related organic compounds. This is significant for understanding the behavior of similar compounds in various environments (Dixon, Tius, & Pratt, 2009).
Pharmacokinetic Study in Rats
The pharmacokinetic properties of related canthinone alkaloids, such as 9-methoxycanthin-6-one, have been studied, offering insights into the absorption and bioavailability of these compounds in biological systems. This is crucial for understanding the potential therapeutic applications of 1-methoxycanthinone (Tan, Yuen, & Chan, 2002).
High-Performance Liquid Chromatography Analysis
Studies using high-performance liquid chromatography (HPLC) have been conducted to analyze canthinone alkaloids, including 1-methoxycanthinone and its derivatives. This analytical method is essential for identifying and quantifying these compounds in natural sources (Choo & Chan, 2002).
Propriétés
Numéro CAS |
60755-86-4 |
|---|---|
Nom du produit |
1-Methoxycanthinone |
Formule moléculaire |
C15H10N2O2 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
8-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
InChI |
InChI=1S/C15H10N2O2/c1-19-12-8-16-10-6-7-13(18)17-11-5-3-2-4-9(11)14(12)15(10)17/h2-8H,1H3 |
Clé InChI |
LEPXKGXTXIACRO-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C=CC(=O)N3C2=C1C4=CC=CC=C43 |
SMILES canonique |
COC1=CN=C2C=CC(=O)N3C2=C1C4=CC=CC=C43 |
Autres numéros CAS |
60755-86-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



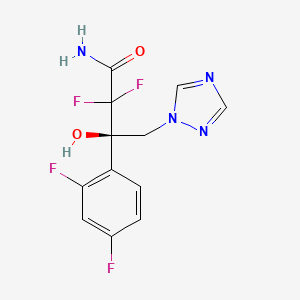
![(1S,2R,4R,11S)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1197285.png)
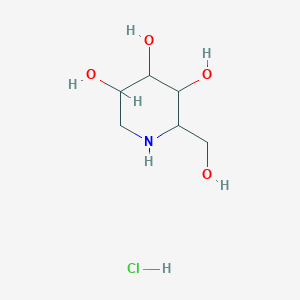
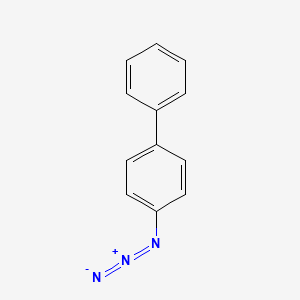
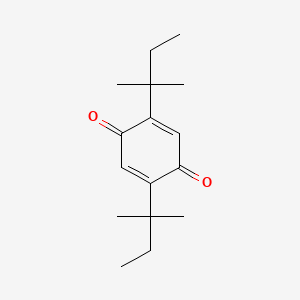
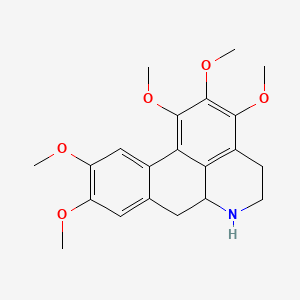
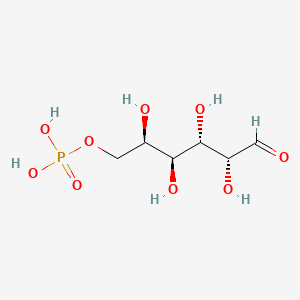
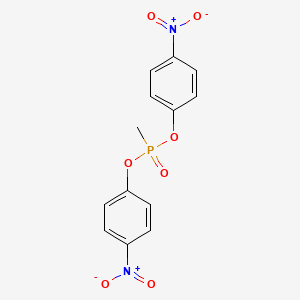
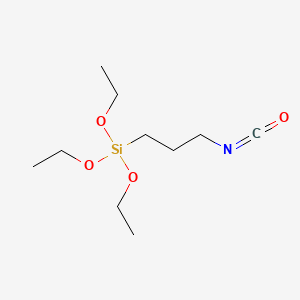
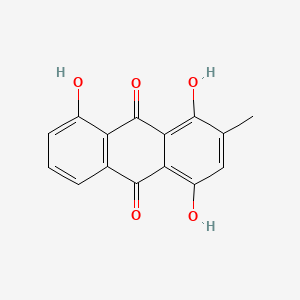
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1197302.png)

